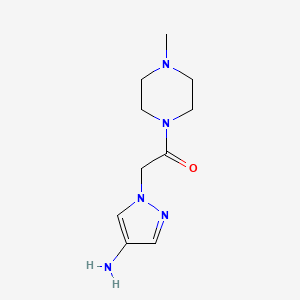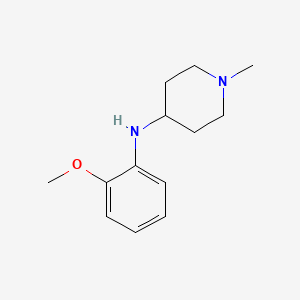
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol is a chemical compound with the molecular formula C16H15NO2. It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol typically involves multicomponent reactions that functionalize the tetrahydroisoquinoline core. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with phenol derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled reaction conditions to ensure consistency and efficiency. The process involves the use of automated systems for the precise addition of reagents and monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)quinolin-2(1H)-one
2-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications and effects.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-7-3-6-13(10-15)16(19)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10,18H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXJXSCXRCMOGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019438-49-3 |
Source


|
| Record name | 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)







![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)

